molecular formula C6H11IO B13294892 1-Iodo-2-methoxycyclopentane

1-Iodo-2-methoxycyclopentane

Cat. No.: B13294892
M. Wt: 226.06 g/mol
InChI Key: WAADZGKQWUYPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Iodo-2-methoxycyclopentane is an organic compound with the molecular formula C₆H₁₁IO It is a derivative of cyclopentane, where an iodine atom and a methoxy group are substituted at the first and second positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxycyclopentane can be synthesized through several methods. One common approach involves the iodination of 2-methoxycyclopentane. This reaction typically requires the presence of an iodine source, such as iodine (I₂), and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to ensure selective iodination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2-methoxycyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions (OH⁻), amines (NH₂), or thiols (SH).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products:

    Substitution: 2-Methoxycyclopentanol, 2-Methoxycyclopentylamine, 2-Methoxycyclopentylthiol.

    Oxidation: 2-Methoxycyclopentanone, 2-Methoxycyclopentanoic acid.

    Reduction: 2-Methoxycyclopentane.

Scientific Research Applications

1-Iodo-2-methoxycyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Iodo-2-methoxycyclopentane depends on the specific application and the target molecule

    Electrophilic Substitution: The iodine atom can act as an electrophile, facilitating the formation of new carbon-iodine bonds.

    Nucleophilic Attack: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-oxygen bonds.

    Oxidation-Reduction Reactions: The compound can undergo redox reactions, altering its oxidation state and forming new products.

Comparison with Similar Compounds

1-Iodo-2-methoxycyclopentane can be compared with other similar compounds, such as:

    1-Bromo-2-methoxycyclopentane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and chemical properties due to the difference in halogen atoms.

    1-Chloro-2-methoxycyclopentane: Contains a chlorine atom instead of iodine. It is less reactive than the iodo derivative.

    2-Iodo-1-methoxycyclopentane: The positions of the iodine and methoxy groups are reversed, leading to different chemical behavior and reactivity.

Uniqueness: this compound is unique due to the presence of both an iodine atom and a methoxy group on the cyclopentane ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H11IO

Molecular Weight

226.06 g/mol

IUPAC Name

1-iodo-2-methoxycyclopentane

InChI

InChI=1S/C6H11IO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4H2,1H3

InChI Key

WAADZGKQWUYPHZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.